molecular formula C18H17NO4 B11275285 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11275285
M. Wt: 311.3 g/mol
InChI Key: XXDJZCLYKJUOJP-UHFFFAOYSA-N
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Description

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with methoxy and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and an appropriate electrophile.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-(4-methoxyphenyl)thiophen-2-amine
  • 5-methoxy-N-(4-methoxyphenyl)furan-2-amine
  • 5-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrrol-2-amine

Uniqueness

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C18H17NO4/c1-11-17(15-10-14(22-3)8-9-16(15)23-11)18(20)19-12-4-6-13(21-2)7-5-12/h4-10H,1-3H3,(H,19,20)

InChI Key

XXDJZCLYKJUOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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